Ethyl 3-cyano-2-iodobenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated benzoate esters are a well-established class of intermediates in organic synthesis. The presence of a halogen atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgrsc.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, adding to the synthetic versatility of these molecules. google.com The position and nature of the halogen substituent can significantly influence the reactivity and regioselectivity of subsequent transformations. rsc.org
Role of Cyano and Iodo Functionalities in Directing Aromatic Reactivity
The cyano (-CN) and iodo (-I) groups on the ethyl 3-cyano-2-iodobenzoate ring play crucial and distinct roles in directing its reactivity.
The Cyano Group: The cyano group is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.orgmasterorganicchemistry.com This deactivates the aromatic ring towards electrophilic aromatic substitution, making it less prone to undesired side reactions. libretexts.org More importantly, the cyano group can act as a directing group in certain reactions, influencing the position of incoming substituents. organic-chemistry.org It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.
The Iodo Group: The iodine atom is the most reactive among the halogens in many cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. thieme-connect.delibretexts.orglibretexts.org The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating oxidative addition to palladium(0) catalysts, which is often the rate-determining step in these catalytic cycles. thieme-connect.de This high reactivity makes iodo-substituted aromatics, like this compound, preferred substrates for constructing complex molecular frameworks under mild conditions. acs.org
The interplay of these two functional groups—the electron-withdrawing cyano group and the highly reactive iodo group—creates a unique reactivity profile for this compound, allowing for selective and controlled transformations.
Overview of Synthetic Building Blocks for Diversified Molecular Architectures
This compound serves as a prime example of a polyfunctionalized building block, a molecule containing multiple reactive sites that can be selectively addressed to build more complex structures. The strategic placement of the ester, cyano, and iodo groups allows for a stepwise and controlled elaboration of the molecule.
For instance, the iodo group can be utilized in a variety of palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or amino groups. Some common transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. libretexts.orgacs.org
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. libretexts.orgnih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. libretexts.orgorganic-chemistry.org
The following table provides a summary of these key reactions:
| Reaction Name | Reactant | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N |
After the initial coupling reaction at the iodo position, the cyano and ester groups can be further manipulated. The ester can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation or other transformations. The cyano group can be converted to other functionalities, further expanding the molecular diversity accessible from this single building block.
Current Research Landscape for Polyfunctionalized Aromatic Systems
The development and utilization of polyfunctionalized aromatic systems like this compound are at the forefront of modern organic synthesis. researchgate.netresearchgate.net Current research focuses on several key areas:
Development of Novel Catalytic Systems: Researchers are continuously exploring more efficient and sustainable catalysts, including those based on earth-abundant metals, for the selective functionalization of these complex molecules. acs.orgaablocks.com
Domino and One-Pot Reactions: There is a growing interest in developing cascade or one-pot reaction sequences where multiple transformations occur in a single reaction vessel. nih.gov This approach improves efficiency by reducing the number of purification steps and minimizing waste.
Synthesis of Biologically Active Molecules and Materials: Polyfunctionalized aromatics are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and polymers. nih.govjocpr.com Research is actively exploring the synthesis of novel compounds with desired biological or physical properties starting from versatile building blocks. nih.govacs.org
C-H Functionalization: While the iodo group provides a classical handle for cross-coupling, direct C-H functionalization is an emerging area that offers a more atom-economical approach to modifying aromatic rings. researchgate.netacs.org
The continued exploration of the reactivity of polyfunctionalized systems promises to deliver innovative solutions for the synthesis of complex molecules with important applications in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-2-14-10(13)8-5-3-4-7(6-12)9(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQYFKQUJFFUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Cyano 2 Iodobenzoate
Classical and Established Synthetic Pathways
Traditional approaches to synthesizing Ethyl 3-cyano-2-iodobenzoate typically rely on a linear sequence of reactions, building the molecule step-by-step from simpler, commercially available precursors. These methods, while often robust and reliable, may involve multiple stages, including protection, functional group introduction, and final modification.
The construction of the substituted benzoate (B1203000) core is a critical phase in the synthesis. A common strategy involves a multi-step sequence starting from a less substituted benzoic acid derivative. libretexts.org This allows for the controlled and sequential installation of the required iodo and cyano functionalities at specific positions on the aromatic ring.
A representative classical synthesis can be envisioned starting from 2-iodobenzoic acid. The key steps in this pathway would be:
Nitration: Introduction of a nitro group onto the 2-iodobenzoic acid ring. The directing effects of the existing substituents (iodo and carboxyl groups) primarily yield 2-iodo-3-nitrobenzoic acid, which serves as a key intermediate.
Reduction: The nitro group of 2-iodo-3-nitrobenzoic acid is then reduced to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation, yielding 3-amino-2-iodobenzoic acid.
Diazotization and Cyanation: The resulting amino group is converted into a cyano group via a Sandmeyer reaction. This involves treating the 3-amino-2-iodobenzoic acid with a nitrite source under acidic conditions to form a diazonium salt, which is subsequently reacted with a cyanide salt (e.g., copper(I) cyanide) to produce the precursor, 3-cyano-2-iodobenzoic acid. google.com
Esterification: The final step is the esterification of the carboxylic acid group to yield the target molecule, this compound.
This multi-step approach, while lengthy, provides a reliable route to the desired product by leveraging well-established and predictable chemical transformations. youtube.comyoutube.com
The order of introduction of the cyano and iodo groups is a crucial aspect of the synthetic strategy, dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents.
In the pathway originating from 2-iodobenzoic acid, the iodine atom is introduced first, followed by the sequential transformation that leads to the cyano group. The initial presence of the iodo and carboxyl groups directs the incoming nitro group to the C-3 position. Following the reduction of the nitro group, the resulting amino group is the precursor for the cyano functionality via the Sandmeyer reaction. google.com This sequence ensures the desired 1,2,3-trisubstitution pattern on the benzene (B151609) ring.
The introduction of a cyano group onto an aromatic ring can also be achieved through other methods, such as nucleophilic aromatic substitution on an appropriately activated substrate or through transition-metal-catalyzed cyanation reactions, which are often considered more modern approaches.
The final step in many classical syntheses of this compound is the esterification of its corresponding carboxylic acid precursor, 3-cyano-2-iodobenzoic acid. chemsynthesis.com
Fischer Esterification: The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, either water is removed, or a large excess of the alcohol is used. researchgate.netusm.my However, ortho-substituted benzoic acids, such as 3-cyano-2-iodobenzoic acid, may exhibit slower reaction rates due to steric hindrance around the carboxyl group. researchgate.net
Microwave-Assisted Esterification: To accelerate the reaction, microwave-assisted organic synthesis (MAOS) has been employed. researchgate.net Performing the esterification in a sealed vessel under microwave irradiation can significantly reduce reaction times from hours to minutes by allowing the solvent to be heated above its boiling point, thus increasing the reaction rate. researchgate.netresearchgate.net
Solid Acid Catalysts: An alternative to mineral acids involves the use of solid acid catalysts. Modified clays, such as phosphoric acid-treated Montmorillonite K10, have been shown to be effective catalysts for the esterification of substituted benzoic acids. epa.govijstr.org These catalysts are often used under solvent-free conditions, simplifying the work-up procedure and offering environmental benefits. ijstr.org
| Method | Catalyst | Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ or HCl | Reflux in excess ethanol | Well-established, inexpensive reagents | Long reaction times, equilibrium limitations researchgate.net |
| Microwave-Assisted Synthesis | H₂SO₄ | Sealed vessel, microwave irradiation (e.g., 130-150°C) | Rapid reaction rates (minutes) researchgate.net | Requires specialized equipment |
| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free, reflux | Environmentally friendly, easy catalyst removal epa.govijstr.org | Catalyst preparation may be required |
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These include catalytic C-H functionalization and adherence to the principles of green chemistry to improve atom economy and reduce environmental impact.
Modern synthetic routes aim to reduce the number of steps by directly functionalizing C-H bonds on the aromatic ring. Transition-metal catalysis has emerged as a powerful tool for the regioselective introduction of functional groups, bypassing the need for pre-functionalized substrates inherent in classical methods. nih.gov
For a molecule like this compound, this could involve:
Directed C-H Iodination: A pre-existing functional group on the ring, such as an ester or a directing group temporarily installed for the reaction, can guide a transition metal catalyst (e.g., palladium, rhodium) to selectively activate and iodinate a specific ortho-C-H bond.
Direct C-H Cyanation: Similarly, methods for the direct cyanation of aromatic C-H bonds have been developed. These often involve a palladium catalyst and a cyanide source. Hypervalent iodine(III) reagents have also been used to mediate the direct introduction of a cyano group onto heteroaromatic compounds, a strategy that could potentially be adapted for benzene derivatives. acs.org
These catalytic approaches offer significant advantages in terms of step economy and can provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution reactions. semanticscholar.org For instance, benzoyl groups themselves have been investigated as photosensitizing catalysts and auxiliaries that can direct C-H functionalization reactions at specific sites under visible light. rsc.orguni-regensburg.de
Green chemistry principles aim to design chemical processes that are environmentally benign. iitj.ac.in These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: Modern catalytic C-H functionalization methods improve atom economy by eliminating the need for activating and protecting groups, thus reducing waste. nih.gov
Use of Safer Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green approaches favor the use of safer alternatives like water or performing reactions under solvent-free conditions. chemistryviews.orgorganic-chemistry.org The use of solid acid catalysts for esterification, for example, can be performed without a solvent. ijstr.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is a core principle of green chemistry. organic-chemistry.org Transition-metal-catalyzed C-H functionalization and the use of solid acid catalysts for esterification are prime examples, replacing stoichiometric reagents used in classical methods. epa.govnih.gov
By integrating these modern strategies, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.
Green Chemistry Approaches in this compound Synthesis
Solvent-Free or Low-Environmental Impact Solvent Systems
The development of synthetic routes for compounds like this compound is progressively moving towards greener methodologies that reduce or eliminate the use of hazardous solvents. One promising approach involves laccase-catalyzed reactions, which can operate in aqueous solvent systems under mild conditions, using environmentally benign oxidants like aerial oxygen rsc.org. The only byproduct in such reactions is water, making the process highly sustainable rsc.org. For the iodination step in the synthesis, enzymatic methods using laccases with potassium iodide (KI) as the iodine source present a sustainable alternative to traditional methods rsc.org.
| Reaction Type | Solvent System | Catalyst/Reagent | Key Advantage |
| Iodination | Aqueous | Laccase / KI / O₂ | Uses water as a solvent and air as an oxidant, producing water as the only byproduct rsc.org. |
| Cyanation | Biphasic (Dioxane/Water) | Palladium / K₄[Fe(CN)₆] | Allows the use of a less toxic cyanide source under milder temperatures than traditional methods nih.gov. |
| Cyanation | Solvent-Free | Heat | Eliminates solvent waste entirely, though may require higher temperatures researchgate.net. |
Atom-Economical and Waste-Minimizing Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product primescholars.comjocpr.comwikipedia.org. A high atom economy signifies minimal generation of byproducts and waste wikipedia.org.
In the synthesis of this compound, achieving high atom economy involves selecting reactions that are additions or rearrangements, as these incorporate all reactant atoms into the product. However, substitution reactions, which are common in aromatic chemistry, are often less atom-economical. To improve this, protocols are designed to minimize waste.
Key Strategies for Improving Atom Economy and Minimizing Waste:
Use of Catalytic Reagents: Transition-metal catalyzed reactions, such as palladium-catalyzed cyanation, use only a small amount of catalyst, which is highly atom-economical compared to stoichiometric reagents rsc.orgnih.gov.
Selection of Cyanide Source: The choice of cyanating agent significantly impacts waste generation. Using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example of a waste-minimizing protocol. It is a non-toxic, stable, and inexpensive cyanide source that is safer to handle than alkali metal cyanides rsc.orgorganic-chemistry.org.
Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles supported on zinc oxide, allows for the catalyst to be recovered and reused across multiple reaction cycles, which significantly reduces waste and cost rsc.orgorganic-chemistry.org.
Avoiding Protecting Groups: Synthetic routes that avoid the use of protecting groups are inherently more atom-economical and step-economic, as they eliminate the steps of adding and removing these groups, which generate waste nih.gov.
For instance, a Diels-Alder reaction is a prime example of an atom-economical process where all atoms of the reactants are present in the product jocpr.comnih.gov. While not directly applicable to the primary synthesis of the target molecule, the principles guide the selection of alternative synthetic transformations that maximize efficiency.
Flow Chemistry and Continuous Manufacturing Potential
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.
The synthesis of key intermediates for compounds like this compound is well-suited for flow chemistry. For example, a telescoped continuous flow process has been successfully developed for the in situ generation of ethyl isocyanoacetate, a reactive intermediate, which is then immediately used in a subsequent reaction to form heterocyclic products rsc.orgresearchgate.net. This approach is particularly valuable for handling toxic or unstable intermediates, as they are generated and consumed in a closed system in small quantities at any given time, enhancing safety.
Potential Application in this compound Synthesis:
Cyanation Step: A flow reactor could be used for the cyanation of an aryl halide precursor. This would allow for high-temperature and high-pressure conditions to be used safely, potentially accelerating the reaction and improving yield.
Iodination Step: Regioselective iodination could also be performed in a continuous setup, allowing for precise temperature control to minimize the formation of side products.
Telescoped Synthesis: The individual steps of cyanation and iodination could potentially be linked in a "telescoped" sequence without isolating the intermediate products, significantly reducing processing time, solvent use, and waste generation researchgate.net.
This continuous manufacturing approach not only improves safety and efficiency but also facilitates scalability, allowing for consistent production from laboratory to industrial scales.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms for the introduction of the cyano and iodo groups is critical for optimizing the synthesis of this compound. This includes studying the catalytic cycles, the factors governing regioselectivity, and the design of more efficient catalysts.
Detailed Reaction Mechanisms of Cyano-Group Introduction
The introduction of a cyano group onto an aromatic ring, typically from an aryl halide, is most commonly achieved via transition-metal catalysis, with palladium and nickel being the most explored metals rsc.orgresearchgate.net.
The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 2-iodo-3-aminobenzoate precursor) to form a Pd(II) intermediate.
Cyanide Transfer: The cyanide group is transferred to the palladium complex from a cyanide source. When using salts like Zn(CN)₂, this step is a transmetalation. With sources like K₄[Fe(CN)₆], the mechanism is more complex but ultimately results in a Pd(II)-CN species.
Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium complex, forming the desired aryl nitrile (the product) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge in these reactions is catalyst deactivation, as cyanide ions can strongly coordinate to and "poison" the palladium catalyst at various stages of the cycle nih.govresearchgate.net. Strategies to overcome this include using co-catalysts like copper or zinc, or employing ligands that stabilize the palladium center and facilitate the reductive elimination step researchgate.net. Nickel-catalyzed systems operate via similar mechanistic principles and have emerged as a powerful, lower-cost alternative to palladium nih.gov.
Mechanistic Aspects of Regioselective Iodination
Achieving regioselective iodination at the C2 position (ortho to the ester) of the ethyl 3-cyanobenzoate precursor is a key challenge. The directing effects of the existing substituents—the ethyl ester and the cyano group—are crucial. Both are electron-withdrawing and meta-directing for standard electrophilic aromatic substitution. Therefore, direct iodination would likely yield the 5-iodo product, not the desired 2-iodo isomer.
To achieve the required ortho-iodination, a directed C-H activation strategy is often necessary. While the carboxylic acid group is a well-established directing group for ortho-C-H functionalization, the corresponding ester can also direct the reaction, albeit sometimes less effectively.
The mechanism for a transition-metal-catalyzed ortho-iodination (e.g., using an Iridium or Palladium catalyst) typically proceeds as follows:
Coordination: The oxygen of the ester's carbonyl group coordinates to the metal center of the catalyst.
C-H Activation/Metalation: This coordination brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a five-membered metallacyclic intermediate. This step is often the rate-limiting step acs.org.
Iodination: The metalated intermediate reacts with an iodine source (e.g., N-iodosuccinimide or I₂). This can occur through an oxidative pathway, for instance, involving an Ir(III)/Ir(V) or a Pd(II)/Pd(IV) catalytic cycle, where the iodine is transferred to the aromatic ring acs.orgresearchgate.net.
Catalyst Regeneration: The iodinated product is released, and the active catalyst is regenerated.
This directed approach overcomes the inherent electronic preferences of the substrate to deliver the sterically more hindered ortho-iodinated product with high selectivity acs.org.
Catalyst Design and Optimization for Enhanced Synthesis
The efficiency and selectivity of both the cyanation and iodination steps are highly dependent on the catalyst system.
For Cyanation:
Ligand Design: The choice of ligand is paramount in palladium- and nickel-catalyzed cyanation. Bulky, electron-rich phosphine ligands (e.g., XantPhos, dppf) are often used nih.gov. These ligands stabilize the metal center, prevent catalyst deactivation by cyanide, and promote the crucial reductive elimination step. N-heterocyclic carbenes (NHCs) have also been employed as effective ligands rsc.org.
Catalyst Support: For heterogeneous catalysis, the support material is important. Using supports like zinc oxide for palladium nanoparticles can lead to highly active and recyclable catalysts that operate without the need for ligands or additives rsc.orgorganic-chemistry.org.
For Regioselective Iodination:
Transition Metal Catalysts: Iridium complexes have been shown to be highly effective for the ortho-iodination of benzoic acids under very mild conditions, often without any base or additive acs.org. The design of the iridium complex and the choice of solvent (e.g., hexafluoroisopropanol, HFIP) are critical, as the solvent can play a role in stabilizing intermediates and lowering activation energies acs.org.
Organocatalysts: For the iodination of activated aromatic compounds, organocatalysts such as thioureas have been developed organic-chemistry.org. The catalyst activates the iodine source (e.g., 1,3-diiodo-5,5-dimethylhydantoin, DIH) through the sulfur atom, assisted by hydrogen bonding, to facilitate the electrophilic transfer of iodine to the aromatic ring organic-chemistry.org. Designing catalysts with optimal hydrogen-bonding capabilities is key to their activity organic-chemistry.org.
The continuous optimization of these catalyst systems is aimed at achieving higher yields, improved selectivity, milder reaction conditions, and broader substrate scope, all of which contribute to more efficient and sustainable synthetic routes.
Reactivity and Chemical Transformations of Ethyl 3 Cyano 2 Iodobenzoate
Cross-Coupling Reactions Involving the Iodine Substituent
The carbon-iodine bond in ethyl 3-cyano-2-iodobenzoate is the most reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. These reactions typically involve a transition metal catalyst, which facilitates the coupling of the aryl iodide with a suitable partner.
Palladium catalysts are extensively used for various cross-coupling reactions due to their high efficiency and functional group tolerance. acs.orgorganic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. libretexts.org For instance, the reaction of an aryl iodide with an arylboronic acid, catalyzed by a palladium complex, can yield a biaryl product. jocpr.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. pearson.comnih.govresearchgate.net The reaction is typically catalyzed by a palladium salt and a base. researchgate.netdiva-portal.org For example, the reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol in the presence of a palladium catalyst is a key step in the synthesis of the anti-asthma drug Singulair™. researchgate.net While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of alkyl halides as well. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.govgold-chemistry.orgorganic-chemistry.org The reaction is typically cocatalyzed by palladium and copper complexes and requires a base. gold-chemistry.orgorganic-chemistry.org A notable application is the one-pot, three-component synthesis of indoles, where a Sonogashira coupling is followed by an intramolecular cyclization. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. acs.orgrsc.orgnih.gov This method is known for its high functional group tolerance. acs.orgacs.org For example, various aryl iodides can be coupled with functionalized organozinc reagents in the presence of a palladium catalyst. rsc.orgacs.org
The following table summarizes representative conditions for these palladium-catalyzed reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/PCy₃ | K₂CO₃ | Toluene/H₂O |
| Heck | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF |
| Negishi | Organozinc reagent | Pd(dba)₂/P(2-furyl)₃ | - | THF |
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Copper-based catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. acs.orgacs.orgpsu.edu The Ullmann condensation, a classic example, involves the copper-promoted coupling of aryl halides with various nucleophiles. More contemporary copper-mediated cross-couplings have been developed for forming C-C bonds. For example, functionalized arylmagnesium reagents can be coupled with alkyl halides in the presence of a copper salt like CuCN·2LiCl. acs.org Copper(I) iodide (CuI) is also a common co-catalyst in Sonogashira reactions. nih.govgold-chemistry.orgorganic-chemistry.org
A study on the synthesis of aryl(difluoromethyl)phosphonates utilized a copper-promoted cross-coupling of an aryl iodide with a silylphosphonate reagent, with CuI as the promoter. nih.gov
Nickel catalysts have emerged as powerful tools for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. acs.orguni-muenchen.deuni-muenchen.de They are particularly effective in coupling reactions involving organozinc reagents (Negishi coupling) and organoboron reagents (Suzuki-Miyaura coupling). acs.orgacs.org Nickel catalysts can be more cost-effective than their palladium counterparts. acs.org For instance, NiCl₂(PCy₃)₂ has been used for Suzuki-Miyaura couplings in environmentally friendly solvents. acs.org Nickel catalysts have also been employed in reactions involving Grignard reagents and in multicomponent reactions. doi.org
While the aromatic nature of this compound itself does not present stereocenters, stereochemical control becomes crucial when the coupling partner contains chiral centers. In Negishi couplings of substituted cycloalkylzinc reagents, for example, high diastereoselectivity can be achieved, often yielding the thermodynamically most stable stereoisomer. nih.govacs.org The choice of ligand on the palladium catalyst can significantly influence the stereochemical outcome of the reaction. acs.org In stereospecific cross-coupling reactions, the configuration of an enantioenriched nucleophile is transferred to the product. nih.gov
Transformations of the Cyano Group
The cyano group in this compound is a versatile functional group that can be converted into other important functionalities, such as carboxylic acids and amides. psu.edu
The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions, although this process can sometimes be challenging. Alternatively, it can be converted to an amide. It is known that amides can be transformed into nitriles using dehydrating agents. nih.gov The direct conversion of a cyano group to other functionalities like amides or carboxylic acids is a common transformation in organic synthesis. google.com For instance, the cyano group can be a precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples for this compound are not prevalent in the searched literature, the transformation of a cyano group on an aromatic ring is a well-established synthetic route. mdpi.com
Reduction to Amines and Aldehydes
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Amines:
The conversion of the nitrile to a primary amine (R-CH₂NH₂) is a common transformation. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then yields a dianion, which upon protonation with water, gives the primary amine. libretexts.orgopenstax.org
Table 1: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | Primary Amine | A powerful reducing agent, effective for this transformation. libretexts.orgopenstax.orglibretexts.org |
| Hydrogen (H₂) with a metal catalyst | High pressure and temperature | Primary Amine | Catalysts like Raney Nickel or Palladium are often used. |
Reduction to Aldehydes:
The reduction of the nitrile to an aldehyde (R-CHO) requires milder reducing agents to avoid over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this conversion. libretexts.org The reaction involves the nucleophilic addition of a single hydride ion to the nitrile, forming an imine anion which is stabilized by the aluminum species. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde. libretexts.org
Table 2: Reagents for the Reduction of Nitriles to Aldehydes
| Reagent | Conditions | Product | Notes |
| Diisobutylaluminum hydride (DIBAL-H) | 1. Toluene or hexane, low temperature (-78 °C) 2. Aqueous workup | Aldehyde | The low temperature is crucial to prevent further reduction of the aldehyde. libretexts.org |
Cycloaddition Reactions Leading to Heterocyclic Frameworks
The nitrile functionality in this compound can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. uchicago.edusci-rad.com These reactions are valuable for the synthesis of various nitrogen-containing heterocycles. sci-rad.com
In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.edu The nitrile group can act as the dipolarophile. Examples of 1,3-dipoles that can react with nitriles include azides, nitrile oxides, and azomethine ylides. uchicago.edusci-rad.com These reactions offer a direct route to heterocycles like tetrazoles and oxadiazoles. The reaction of nitriles with azides, for instance, is a well-established method for the synthesis of tetrazoles.
The scope of these cycloaddition reactions can be broad, allowing for the synthesis of a diverse range of substituted heterocyclic compounds. sci-rad.comorganic-chemistry.org The specific conditions and the nature of the 1,3-dipole will determine the structure of the resulting heterocyclic framework.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgopenstax.org This makes it susceptible to attack by nucleophiles.
A key example of nucleophilic addition is the hydrolysis of the nitrile to a carboxylic acid. libretexts.orgopenstax.orglumenlearning.com This can be achieved under either acidic or basic conditions. libretexts.orgopenstax.orglibretexts.org
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. lumenlearning.comchemistrysteps.com The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orgchemistrysteps.com
Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid. libretexts.org
Another important nucleophilic addition is the reaction with organometallic reagents like Grignard reagents (R-MgX). This reaction leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org
Reactions at the Ethyl Ester Moiety
The ethyl ester group of this compound can undergo several important transformations, including transesterification, hydrolysis, and reduction.
Transesterification Processes with Various Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. libretexts.org This reaction is typically catalyzed by an acid or a base. georganics.sk The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products (e.g., ethanol) by distillation. georganics.sk
Table 3: Catalysts for Transesterification
| Catalyst Type | Examples | Conditions |
| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Heating with excess alcohol |
| Base Catalysts | Sodium alkoxides (e.g., NaOCH₃), 1,8-Diazabicycloundec-7-ene (DBU) | Anhydrous conditions |
Ester Hydrolysis for Carboxylic Acid Derivatization
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orggeorganics.sk This reaction is fundamental for further derivatization of the molecule.
Acid-catalyzed hydrolysis: The ester is heated with an aqueous acid, such as dilute sulfuric acid or hydrochloric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.
Base-catalyzed hydrolysis (Saponification): The ester is treated with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. libretexts.org This reaction is irreversible and initially produces the carboxylate salt. A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.org
The resulting carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters. organic-chemistry.org
Reductions to Corresponding Alcohols or Aldehydes
The ethyl ester group can be reduced to either a primary alcohol or an aldehyde.
Reduction to a Primary Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce an ester to a primary alcohol (R-CH₂OH). libretexts.org The reaction proceeds through an initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of the reducing agent to the primary alcohol. libretexts.org
Table 4: Reagents for the Reduction of Esters to Primary Alcohols
| Reagent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | Primary Alcohol | A powerful reducing agent capable of reducing the ester. libretexts.org |
Reduction to an Aldehyde:
The reduction of an ester to an aldehyde is more challenging as the intermediate aldehyde is more reactive than the starting ester. However, this transformation can be achieved using sterically hindered and less reactive reducing agents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. libretexts.org The reaction is typically carried out at -78 °C to prevent the over-reduction of the aldehyde product. libretexts.org
Table 5: Reagents for the Reduction of Esters to Aldehydes
| Reagent | Conditions | Product | Notes |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or hexane, low temperature (-78 °C) | Aldehyde | The low temperature is critical to isolate the aldehyde. libretexts.org |
Applications of Ethyl 3 Cyano 2 Iodobenzoate As a Synthetic Intermediate
Building Block for Complex Polyaromatic and Fused-Ring Systems
The presence of an iodine atom on the aromatic ring makes Ethyl 3-cyano-2-iodobenzoate an excellent substrate for transition metal-catalyzed cross-coupling reactions and photoinduced cyclizations, which are foundational methods for constructing polyaromatic hydrocarbons (PAHs) and other fused-ring systems. The ortho-positioning of the iodo group relative to the other substituents is key to facilitating intramolecular cyclization events to form new rings.
Methodologies such as the Mallory reaction and other dehydrogenative cyclization strategies are common for synthesizing phenanthrenes and related structures from stilbene precursors. This compound is a suitable precursor for creating such stilbene intermediates through reactions like Heck or Suzuki coupling. Furthermore, modern synthetic advances have enabled cascade reactions, where aryl iodides can be used to generate polycyclic systems in a single pot without the need for transition metals, often proceeding through radical intermediates. The aryl-iodide bond can undergo homolysis upon photoirradiation to initiate a radical arylation cascade, leading to the formation of complex cores like phenanthrene.
The compound's structure is also amenable to transition-metal-free cascade reactions for synthesizing polycyclic phenanthridine compounds, which are prevalent in biologically active alkaloids. These strategies often involve the reaction of a 2-iodoaniline derivative, highlighting the utility of the 2-iodoaryl motif present in this compound for building such nitrogen-containing fused systems.
Table 1: Synthetic Strategies for Fused-Ring Systems Utilizing Aryl Iodide Precursors
| Reaction Type | Key Intermediates | Resulting Core Structure | Catalyst/Conditions |
|---|---|---|---|
| Photoinduced Cascade | Aryl Radicals, Stilbenes | Phenanthrenes | Photoirradiation, No Metal |
| Palladium-Catalyzed Annulation | Alkyne Adducts | Fused Polyheterocycles | Pd(0) or Pd(II) catalysts |
| Transition-Metal-Free Cascade | Amine Condensation Products | Phenanthridines | Base Promoted, Aerobic |
Precursor for Advanced Heterocyclic Compounds
The arrangement of functional groups in this compound makes it a highly effective precursor for the synthesis of a variety of advanced heterocyclic compounds. Palladium-catalyzed reactions are particularly prominent in this context, enabling the efficient formation of new rings incorporating nitrogen and oxygen.
A powerful strategy involves iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. In this approach, the aryl iodide of a molecule like this compound would first be coupled with a terminal alkyne. The resulting product, now containing a suitably positioned alkyne, can undergo an intramolecular cyclization (iodocyclization) to form a range of heterocycles such as isocoumarins or quinolines, with the cyano and ester groups directing the regioselectivity and influencing the electronic properties of the final product.
Furthermore, palladium-catalyzed intramolecular C-H bond functionalization provides a direct route to heterocycles. This atom-economical method avoids the need for pre-functionalized coupling partners. For instance, after converting the ester or cyano group into a suitable tether, the palladium catalyst can activate a C-H bond on a tethered aryl group, coupling it with the carbon atom that originally bore the iodine, thus closing a ring. This approach is used to synthesize important heterocyclic scaffolds like 2-quinolones and dibenzofurans from ortho-haloarene precursors. A related compound, ethyl 3-iodobenzoate, has been used to synthesize 3,4-disubstituted quinolin-2(1H)-ones via palladium-catalyzed reactions, underscoring the utility of this substitution pattern for building complex heterocycles.
Table 2: Heterocyclic Systems Synthesizable from ortho-Iodobenzoate Scaffolds
| Heterocyclic Class | Synthetic Method | Key Reaction |
|---|---|---|
| Isocoumarins | Iodocyclization | Intramolecular addition to alkyne |
| Quinolones | C-H Functionalization | Intramolecular Friedel-Crafts type |
| Benzofurans | Sonogashira/Cyclization | Palladium-catalyzed coupling & annulation |
| Indoles | C-N Coupling/Cyclization | Palladium-catalyzed amination & annulation |
| Benzothiazoles | C-S Coupling/Cyclization | Intramolecular C-S bond formation |
Synthesis of Precursors for Functional Materials and Polymers (Non-biological)
In the realm of materials science, this compound serves as a valuable precursor for creating monomers used in the synthesis of functional polymers. The reactivity of the aryl iodide group is central to its utility, allowing for its incorporation into polymeric structures through various cross-coupling reactions.
For example, the iodo group can be readily converted into a polymerizable group, such as a vinyl or ethynyl function, via Heck or Sonogashira coupling reactions, respectively. The resulting monomer, now containing cyano and ester functionalities, can be polymerized or copolymerized to produce materials with tailored properties. Research on novel copolymers of vinyl acetate with halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates demonstrates the incorporation of similar cyano-ester-containing units into polymer chains. These functional groups are known to influence the thermal stability, refractive index, and solubility of the resulting polymers. The thermal decomposition of such copolymers often occurs in distinct steps, indicating the influence of the complex pendant groups on the material's properties.
The presence of both electron-donating (via coupling) and electron-withdrawing (cyano, ester) groups on the aromatic ring can be used to design polymers with specific electronic and optoelectronic properties, making them candidates for applications in organic electronics. Fused-ring systems derived from such precursors are particularly coveted for their use as electronic acceptors in organic solar cells.
Role in the Development of Novel Ligands for Catalysis
While direct application of this compound as a ligand is not extensively documented, its structure contains key features that make it a highly suitable platform for the development of novel ligands for catalysis. The nitrile (cyano) group is a well-established coordinating agent for a variety of transition metals.
The true potential of this compound lies in its ability to be transformed into more complex, multidentate ligand systems. As discussed previously, it is an excellent precursor for fused polyheterocyclic compounds. Many heterocyclic systems, such as those containing pyridine, quinoline, or phenanthroline units, are privileged scaffolds in coordination chemistry and are widely used as ligands in homogeneous catalysis. Symmetrical fused heterocycles derived from aryl iodide precursors can serve as effective ligands in both coordination and organometallic chemistry.
Therefore, this compound can be considered a versatile starting material for building bespoke ligand architectures. By choosing appropriate reaction partners and cyclization strategies, chemists can synthesize ligands where the electronic and steric properties are finely tuned by the persistent cyano and ester groups, potentially influencing the selectivity and activity of the final metal catalyst. The synthesis of cyano-substituted phthalocyanine complexes for catalytic applications, for instance, highlights the utility of the cyano group in advanced catalytic systems.
Integration into Supramolecular Assembly Components
The specific arrangement of functional groups in this compound makes it an intriguing candidate for use as a building block in supramolecular chemistry and crystal engineering. Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures.
This compound possesses several features that can direct its self-assembly:
Aromatic Ring: The phenyl ring can participate in π-π stacking interactions, a crucial force for ordering molecules in the solid state.
Cyano and Ester Groups: The nitrogen atom of the cyano group and the oxygen atoms of the ester group are effective hydrogen bond acceptors. They can form a variety of weak hydrogen bonds (e.g., C-H···N and C-H···O), which are instrumental in creating robust three-dimensional networks.
Iodine Atom: The iodine atom can act as a halogen bond donor. Halogen bonding is a highly directional non-covalent interaction that has become a powerful tool in crystal engineering for controlling molecular assembly.
Studies on the crystal structure of similar molecules, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, have shown that the combination of these interactions plays a vital role in stabilizing the self-assembly process and the resulting molecular conformation. The interplay between hydrogen bonds and π-π stacking governs the formation of complex supramolecular networks. By analogy, this compound is well-equipped to participate in these varied non-covalent interactions, allowing it to serve as a programmable component for the rational design of new crystalline materials.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Ethyl 3-cyano-2-iodobenzoate in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise placement of each atom and functional group can be established.
The ¹H NMR spectrum of this compound presents distinct spin systems that are characteristic of its substituted aromatic and ethyl ester moieties. The three aromatic protons form a complex ABC spin system due to their distinct chemical environments, leading to intricate splitting patterns that require high-field NMR for full resolution. The ethyl group displays a more straightforward A₃X₂ system, characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.
Conformational analysis, informed by NMR data and computational modeling, suggests that this compound likely adopts a non-planar conformation. This is primarily due to the steric hindrance imposed by the bulky iodine atom and the adjacent cyano and ethyl ester groups on the benzene (B151609) ring. This steric strain can induce torsional angles between the plane of the aromatic ring and the substituents, which can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). While specific experimental data for this compound is not widely published, analysis of analogous structures like methyl 5-bromo-2-cyano-3-iodobenzoate supports this prediction of a non-planar ground-state geometry.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.1-8.3 | dd | Aromatic H (ortho to CO₂Et) |
| ¹H | ~7.9-8.1 | dd | Aromatic H (ortho to CN) |
| ¹H | ~7.4-7.6 | t | Aromatic H (ortho to I) |
| ¹H | ~4.4 | q | -OCH₂CH₃ |
| ¹H | ~1.4 | t | -OCH₂CH₃ |
| ¹³C | ~164-168 | s | Ester Carbonyl (C=O) |
| ¹³C | ~140-145 | s | Aromatic C-CO₂Et |
| ¹³C | ~135-140 | s | Aromatic C-H |
| ¹³C | ~130-135 | s | Aromatic C-H |
| ¹³C | ~125-130 | s | Aromatic C-H |
| ¹³C | ~115-120 | s | Cyano Carbon (C≡N) |
| ¹³C | ~95-105 | s | Aromatic C-I |
| ¹³C | ~62 | s | -OCH₂CH₃ |
| ¹³C | ~14 | s | -OCH₂CH₃ |
Note: Predicted values are based on analogous compounds and general substituent effects.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the energetics of conformational changes, such as bond rotations, that occur on the NMR timescale. copernicus.org For this compound, DNMR could be employed to study the rotational barrier around the C(aryl)-C(ester) bond. The significant steric bulk of the ortho-iodine substituent may create a substantial energy barrier to free rotation, potentially leading to the existence of distinct rotamers at low temperatures.
By monitoring the coalescence of NMR signals as the temperature is varied, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process. copernicus.org While specific DNMR studies on this compound are not available, the principles of the technique suggest that such an investigation would yield valuable insight into the molecule's conformational flexibility and the energetic impact of its sterically demanding substitution pattern. copernicus.orgdss.go.th
Single-Crystal X-Ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. brynmawr.edu This technique provides exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation and packing within the crystal lattice.
Although a specific crystal structure for this compound has not been reported in publicly accessible databases, data from closely related structures, such as ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, can provide insights. sci-hub.se It is anticipated that this compound would crystallize in a common crystal system like monoclinic or triclinic. sci-hub.se The analysis would reveal the extent of molecular planarity, the orientation of the ethyl ester and cyano groups relative to the benzene ring, and any significant intermolecular interactions (e.g., halogen bonding, dipole-dipole interactions) that stabilize the crystal packing.
| Parameter | Hypothetical Value |
|---|---|
| Molecular Formula | C₁₀H₈INO₂ |
| Formula Weight | 301.08 g/mol hoffmanchemicals.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.3 |
| b (Å) | ~8.5 |
| c (Å) | ~16.0 |
| β (°) | ~95 |
| Volume (ų) | ~990 |
| Z (molecules/unit cell) | 4 |
Note: Values are hypothetical and based on typical parameters for similar organic molecules. brynmawr.eduresearchgate.net
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques are critical for confirming the molecular weight and probing the fragmentation patterns of this compound, further corroborating its structure.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). uva.nl This precision allows for the determination of the elemental composition of the parent ion, serving as a powerful confirmation of the molecular formula. nih.govnih.gov For this compound (C₁₀H₈INO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈INO₂ |
| Nominal Mass | 301 u |
| Monoisotopic Mass (Calculated) | 300.95999 Da |
| Expected [M+H]⁺ Ion | 301.96782 Da |
| Expected [M+Na]⁺ Ion | 323.94978 Da |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are analyzed to reveal characteristic structural motifs and establish fragmentation pathways. researchgate.net
For this compound, predictable fragmentation pathways would include:
Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion.
Loss of ethylene (B1197577) (C₂H₄): A characteristic rearrangement (McLafferty rearrangement if a gamma-hydrogen is accessible, though less likely here) or simple fragmentation of the ethyl group, leading to the corresponding carboxylic acid ion.
Loss of carbon monoxide (CO): Following the initial loss of the ethoxy group.
Cleavage of the C-I bond: Resulting in the loss of an iodine radical (•I) or iodide anion (I⁻), depending on the ionization mode.
Loss of the cyano group (•CN).
Analysis of these fragmentation patterns provides a detailed "fingerprint" of the molecule, confirming the presence and connectivity of the ester, cyano, and iodo substituents on the benzene ring. researchgate.netresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Polymorph Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular structure. For this compound, the vibrational spectra are characterized by the distinct stretching and bending modes of its constituent groups.
The primary functional groups—cyano (C≡N), ester (C=O), and the substituted benzene ring—give rise to characteristic absorption bands in the FTIR spectrum and scattering peaks in the Raman spectrum. The nitrile group (C≡N) typically exhibits a sharp and intense stretching vibration in the region of 2200-2300 cm⁻¹. The carbonyl group (C=O) of the ethyl ester shows a strong absorption band around 1720-1740 cm⁻¹. The aromatic ring displays several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
While specific experimental spectra for this compound are not widely published, data from analogous compounds and theoretical calculations provide a reliable estimation of the expected vibrational frequencies. For instance, in a related compound, methyl 5-bromo-2-cyano-3-iodobenzoate, the C≡N stretch is observed around 2250 cm⁻¹ and the ester C=O stretch at approximately 1720 cm⁻¹ .
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2220 - 2240 | Medium to Sharp |
| Ester Carbonyl (C=O) | Stretching | 1715 - 1735 | Strong |
| Aromatic C=C | Stretching | 1580 - 1600, 1450 - 1500 | Medium to Weak |
| Aromatic C-H | Stretching | 3050 - 3100 | Medium |
| C-O (Ester) | Stretching | 1200 - 1300 | Strong |
Note: The values in this table are based on typical ranges for the specified functional groups and data from analogous compounds.
Vibrational spectroscopy is also a critical technique for the analysis of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties. Although no specific polymorphs of this compound have been reported, FTIR and Raman spectroscopy would be instrumental in their identification. Polymorphism in similar molecular systems, such as substituted p-toluenesulfonanilides, has been successfully characterized using these methods researchgate.netuva.nl. Subtle differences in the crystal lattice and intermolecular interactions between polymorphs lead to shifts in the positions and splitting of vibrational bands. For example, changes in the C=O and C≡N stretching frequencies could indicate different hydrogen bonding environments or molecular packing arrangements.
Electronic Absorption and Emission Spectroscopy for Optical Properties (if relevant to non-biological application)
Electronic spectroscopy, specifically UV-Vis absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy, provides information about the electronic transitions within a molecule and its potential for optical applications.
Table 2: Predicted Electronic Absorption Properties for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|
Note: The predicted λmax is an estimation based on the UV-Vis data of structurally similar compounds.
The emission properties (fluorescence and phosphorescence) of this compound are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). Generally, aromatic molecules can exhibit fluorescence from the decay of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). However, the presence of a heavy iodine atom can significantly influence the emission properties through the "heavy atom effect." This effect promotes intersystem crossing (ISC), a non-radiative transition from the S₁ state to the lowest triplet state (T₁).
Consequently, the fluorescence quantum yield of this compound may be low. The enhanced ISC could, in turn, lead to phosphorescence, which is the radiative decay from the T₁ state to the S₀ state. Phosphorescence is a longer-lived emission compared to fluorescence. Studies on other aromatic compounds containing heavy atoms have shown that this is a common phenomenon semanticscholar.org. The potential for thermally activated delayed fluorescence (TADF), where the molecule can transition from the T₁ state back to the S₁ state before emitting light, is also a possibility in appropriately designed molecules and could be relevant for OLED applications nih.govacs.org. Detailed experimental studies would be required to fully characterize the emission profile and quantum yields of this compound.
Theoretical and Computational Chemistry Studies of Ethyl 3 Cyano 2 Iodobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like Ethyl 3-cyano-2-iodobenzoate.
The electronic structure of a molecule is key to understanding its stability, reactivity, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electron-donating and electron-accepting capabilities. For aromatic compounds, the HOMO is often associated with the π-system of the benzene (B151609) ring, while the LUMO is typically a π* orbital. The presence of electron-withdrawing groups, such as the cyano (-CN) and iodo (-I) groups, and the ethyl ester (-COOEt) group, is expected to influence the energy levels of these frontier orbitals.
A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The energy gap is a crucial parameter for determining molecular reactivity. mdpi.com For instance, in a related compound, ethyl-(2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the computed HOMO-LUMO energies were -8.369 and -3.380 eV, respectively, suggesting potential for intramolecular charge transfer. researchgate.net Similar calculations for this compound would reveal its electronic stability and charge transfer characteristics.
Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution within the molecule, providing a detailed picture of electron density on each atom and the nature of the chemical bonds. researchgate.net This would highlight the polarization of the C-I, C-CN, and ester bonds.
Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on general principles, as specific computational results for this molecule were not found in the search results.
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | ELUMO - EHOMO |
Reactivity Prediction and Reaction Path Exploration
The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of this compound. The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For example, regions of high LUMO density would be susceptible to nucleophilic attack, while areas with high HOMO density would be prone to electrophilic attack.
Furthermore, computational methods can be employed to explore the potential energy surfaces of reactions involving this molecule. This allows for the identification of transition states and the calculation of activation energies, providing valuable information about reaction mechanisms and kinetics. For instance, the reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions or the susceptibility of the cyano group to hydrolysis could be investigated theoretically.
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.gov For complex organic molecules, DFT methods have shown to provide reasonably accurate predictions of chemical shifts, with root mean square errors typically between 0.2 and 0.4 ppm for 1H shifts. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations, typically performed at the DFT level, provide information about the characteristic vibrational modes of the functional groups present in the molecule, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, and various vibrations associated with the substituted benzene ring. researchgate.net The calculated frequencies are often scaled to better match experimental data. materialsciencejournal.org
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles, as specific computational results for this molecule were not found in the search results.
| Spectroscopic Technique | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (ppm) | - |
| 13C NMR | Chemical Shift (ppm) | - |
| IR Spectroscopy | Vibrational Frequency (cm-1) | C≡N stretch: ~2230, C=O stretch: ~1720 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound.
The presence of the ethyl ester group introduces conformational flexibility to the molecule. The rotation around the C-O single bond of the ester can lead to different conformers. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. For a similar compound, methyl cyanoacetate, theoretical calculations have shown that the syn and gauche conformers have very close energies. researchgate.net A similar study on this compound would likely reveal the preferred orientation of the ethyl group relative to the benzene ring, which can be influenced by steric and electronic effects.
In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. These intermolecular interactions are crucial for understanding its physical properties, such as melting point, boiling point, and solubility. The polar cyano and ester groups can participate in dipole-dipole interactions. Additionally, the aromatic ring can engage in π-π stacking interactions. Studies on other cyano-containing mesogenic compounds have highlighted the importance of such interactions in determining their bulk properties. rsc.org Molecular dynamics simulations can be used to model the behavior of a large ensemble of these molecules, providing a dynamic picture of these interactions in condensed phases.
Mechanistic Insights from Computational Studies
Detailed mechanistic insights derived from computational methods for reactions involving this compound are not available in the surveyed literature. Such studies would typically involve high-level quantum mechanical calculations to map out reaction pathways and elucidate the electronic and structural changes that occur during a chemical transformation.
No specific research has been found that characterizes the transition states or calculates the activation energies for reactions where this compound is a reactant or product. This type of analysis is crucial for understanding the kinetics and feasibility of chemical processes.
Similarly, there is a lack of studies investigating the influence of different solvents on the reaction pathways of this compound from a computational standpoint. Solvation models are essential for accurately predicting reaction outcomes in the condensed phase, as solvent molecules can significantly stabilize or destabilize reactants, intermediates, and transition states.
QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) studies that correlate the structural features of this compound with its chemical reactivity or material properties have not been identified.
There are no available QSAR models that specifically use structural descriptors of this compound to predict its chemical reactivity or physical characteristics.
Consequently, predictive models for the synthetic outcomes of reactions involving this compound, based on its computed structural or electronic properties, have not been developed.
Future Perspectives and Emerging Research Directions
Exploration of New Catalytic Systems for Efficient Functionalization
The reactivity of the carbon-iodine bond in Ethyl 3-cyano-2-iodobenzoate is a prime target for a variety of catalytic cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to further enhance the efficiency and scope of its functionalization.
Key research directions include:
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable milder and more selective transformations of the C-I bond, allowing for the introduction of a wide range of functional groups under ambient conditions.
Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, could unlock novel reaction pathways and provide access to complex molecular architectures from this compound.
Earth-Abundant Metal Catalysis: While palladium-catalyzed reactions are well-established, future efforts will likely target the use of more sustainable and cost-effective catalysts based on earth-abundant metals like iron, copper, and nickel for cross-coupling reactions involving this building block.
These advancements will broaden the synthetic utility of this compound, making it an even more valuable tool for medicinal and materials chemistry.
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for the rapid synthesis and screening of large compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated and high-throughput synthetic platforms.
Future developments in this area are expected to involve:
Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of this compound derivatives will offer advantages in terms of safety, scalability, and reaction control.
Robotic Synthesis: Automated robotic platforms can be employed for the parallel synthesis of libraries of compounds derived from this compound, accelerating the discovery of new molecules with desired properties. nih.gov
Miniaturization and Nanoscale Synthesis: The adoption of nanoscale and microscale reaction formats, often facilitated by acoustic dispensing technology, will allow for the high-throughput screening of reaction conditions and the generation of compound libraries with minimal reagent consumption. rsc.org
The integration of this compound into these automated workflows will significantly accelerate the design-make-test-analyze cycle in chemical research.
Design of Next-Generation Building Blocks for Complex Molecules
This compound serves as a foundational scaffold for the design of more complex, three-dimensional building blocks. The demand for molecules with greater structural diversity and improved physicochemical properties is driving research in this direction. illinois.edu
Emerging trends include:
Scaffold Decoration: Utilizing the existing functional groups as handles, this compound can be elaborated into a variety of more complex scaffolds. For instance, the cyano group can be converted to other functionalities, and the aromatic ring can be further substituted.
Three-Dimensional Fragments: By incorporating chiral centers or rigid bicyclic systems, derivatives of this compound can be transformed into novel building blocks that introduce three-dimensionality, a key feature for improving the properties of drug candidates. illinois.edu
Fragment-Based Drug Discovery (FBDD): Smaller, functionalized derivatives of this compound could be designed as fragments for use in FBDD campaigns to identify novel starting points for drug discovery programs.
The development of such next-generation building blocks will expand the accessible chemical space for the synthesis of complex and biologically active molecules.
Advanced Methodologies for Process Intensification and Scale-Up
For this compound to be utilized in industrial applications, the development of intensified and scalable synthetic processes is crucial. Process intensification aims to create more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com
Future research in this area will likely focus on:
Continuous Manufacturing: Transitioning from batch to continuous manufacturing processes for the synthesis and derivatization of this compound can lead to improved product quality, enhanced safety, and reduced costs.
Novel Reactor Technologies: The use of microreactors, packed bed reactors, or other advanced reactor designs can improve heat and mass transfer, leading to higher reaction rates and selectivities. mdpi.com
In-line/On-line Monitoring: The implementation of process analytical technology (PAT) will enable real-time monitoring and control of critical process parameters, ensuring consistent product quality and process efficiency.
These advancements will facilitate the transition of laboratory-scale syntheses involving this compound to large-scale industrial production.
Synergistic Approaches Combining Experimental and Computational Research in Discovery and Optimization
The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of new reactions and molecules based on this compound.
This synergistic approach is expected to involve:
Reaction Prediction and Optimization: Computational models, including density functional theory (DFT) and machine learning algorithms, can be used to predict the outcome of reactions, screen for optimal reaction conditions, and guide the design of new catalysts. beilstein-journals.orgsptlabtech.com
Virtual Screening: Large virtual libraries of compounds derived from this compound can be screened against biological targets or for desired material properties, prioritizing the synthesis of the most promising candidates. sptlabtech.com
Data-Driven Discovery: High-throughput experimentation generates vast amounts of data that can be analyzed using machine learning to identify complex relationships between structure, reaction conditions, and outcomes, leading to new scientific insights and predictive models. beilstein-journals.orgsptlabtech.com
By combining the predictive power of computational methods with the rigor of experimental validation, researchers can more efficiently explore the chemical space around this compound and accelerate the pace of innovation.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 3-cyano-2-iodobenzoate, and what analytical techniques confirm its structure?
- Methodological Answer : Synthesis typically involves two key steps: (1) esterification of 2-iodobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 2-iodobenzoate, followed by (2) cyanation at the 3-position via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling. Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR to identify ester (-COOEt), cyano (-CN), and aromatic protons.
- IR spectroscopy to detect the C≡N stretch (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (using SHELX programs ) for unambiguous stereochemical assignment.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile byproducts.
- Store in airtight containers away from light (iodine can photodegrade).
- Dispose of iodine-containing waste via approved hazardous waste protocols.
Q. What are the key applications of this compound in organic chemistry research?
- Methodological Answer : The compound serves as a versatile intermediate:
- Cross-coupling reactions : The iodine atom facilitates Suzuki or Ullmann couplings to introduce aryl/heteroaryl groups .
- Functional group transformations : Hydrolyze the ester to carboxylic acid or reduce the cyano group to an amine for downstream derivatization.
- Material science : As a building block for liquid crystals or metal-organic frameworks (MOFs).
Advanced Research Questions
Q. How can researchers optimize the cyanation step in this compound synthesis to improve yield and purity?
- Methodological Answer :
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., Xantphos) to enhance selectivity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reaction rate and side reactions.
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time/temperature .
Q. How does the electronic and steric nature of the iodo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic effects : The iodine’s +M effect activates the aromatic ring toward electrophilic substitution but may retard oxidative addition in Pd-catalyzed reactions. Compare with bromo/chloro analogs.
- Steric effects : Use DFT calculations to model transition states and identify steric hindrance at the 2-position. Validate with kinetic studies (e.g., variable-temperature NMR) .
Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer :
- Replicate conditions : Ensure identical catalysts, solvent purity, and moisture levels (critical for Pd-mediated reactions).
- Advanced analytics : Employ GC-MS or LC-MS to detect trace impurities affecting yield.
- Systematic variation : Design a factorial experiment to isolate variables (e.g., temperature, catalyst loading) .
Q. How can computational modeling enhance the design of derivatives from this compound for drug discovery?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic attacks.
- Docking simulations : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .
Q. What comparative approaches assess the reactivity of this compound versus its halogenated analogs?
- Methodological Answer :
- Competition experiments : React equimolar amounts of iodo/bromo/chloro analogs under identical conditions and quantify products via GC.
- Kinetic profiling : Measure activation energies (Arrhenius plots) for cross-coupling reactions.
- SAR analysis : Correlate substituent effects with bioactivity in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
